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Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible

carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid

synthesis. In mammals, two main isoforms exist, ACC1 and ACC2, which, despite sharing

significant sequence homology, exhibit distinct tissue distribution, cellular localization, and

physiological roles. Understanding the kinetic differences between these isoforms is paramount

for the development of specific inhibitors targeting diseases such as obesity, diabetes, and

cancer. This guide provides a comparative overview of the kinetic properties of different ACCs,

supported by experimental data and methodologies.

Kinetic Parameters of ACC Isoforms
The catalytic activity of ACC is dependent on the concentrations of its substrates: acetyl-CoA,

bicarbonate (HCO₃⁻), and ATP. The key kinetic parameters—Michaelis constant (Kₘ) and

maximal velocity (Vₘₐₓ) or turnover number (kcat)—quantify the enzyme's affinity for its

substrates and its catalytic efficiency. Below is a summary of reported kinetic values for ACC

isoforms from various species.
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Enzyme
Source

Isoform

Kₘ
(Acetyl-
CoA)
(µM)

Kₘ
(ATP)
(µM)

Kₘ
(HCO₃⁻)
(mM)

Vₘₐₓ or
kcat

Activato
rs/Inhibi
tors

Referen
ce

Human

(recombi

nant)

ACC1 - - - -

Activated

~4-fold

by citrate

[1]

Human

(recombi

nant)

ACC2 - - - -

Activated

>1000-

fold by

citrate

[1]

Maize

Leaves
ACCase1 - - - -

Insensitiv

e to

citrate up

to 1 mM

[2][3]

Maize

Leaves
ACCase2 - - - -

Slightly

stimulate

d by

citrate

(0.25-10

mM)

[2]

Note: Specific kinetic constants are often determined under varying experimental conditions

(e.g., presence of activators), which can influence their values. Direct comparisons should be

made with caution.

Allosteric Regulation: The Role of Citrate and Fatty
Acyl-CoAs
The activity of mammalian ACCs is finely tuned by allosteric modulators that signal the energy

status of the cell.

Citrate, a key intermediate in the citric acid cycle, is a potent allosteric activator of both ACC1

and ACC2. Cytoplasmic citrate levels rise when cellular energy is high, indicating an
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abundance of acetyl-CoA that can be directed towards fatty acid synthesis. Citrate promotes

the polymerization of ACC protomers into an active filamentous form. Interestingly, recombinant

human ACC2 is dramatically more sensitive to citrate activation (>1000-fold) compared to

ACC1 (~4-fold). The activation constant (Ka) for citrate for human ACC2 is approximately 0.5

mM, leading to a 3-fold increase in kcat and a 10-fold increase in kcat/Km for ATP and acetyl-

CoA.

Long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis, act as feedback inhibitors

of ACC. This inhibition is competitive with respect to citrate, suggesting that the balance

between these two molecules is a critical determinant of ACC activity and the rate of fatty acid

synthesis. For instance, palmitoyl-CoA has been shown to inhibit chick liver ACC activity.

Experimental Protocols for ACC Activity Assays
Several methods are employed to measure ACC activity. A common approach is a coupled

spectrophotometric assay.

Coupled Spectrophotometric Assay
This continuous assay measures the rate of ADP production, which is coupled to the oxidation

of NADH.

Principle: The ADP produced by the ACC reaction is used by pyruvate kinase (PK) to convert

phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate

dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340

nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to

the ACC activity.

Reaction Mixture:

100 mM Potassium Phosphate buffer, pH 7.6

5 mM MgCl₂

3 mM ATP

1 mM NADH
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0.5 mM Phosphoenolpyruvate (PEP)

~5 Units of Pyruvate Kinase (PK)

~7 Units of Lactate Dehydrogenase (LDH)

50 mM NaHCO₃

0.3 mg/ml Bovine Serum Albumin (BSA)

ACC enzyme preparation

The reaction is initiated by the addition of acetyl-CoA.

Radioisotopic Assay
A traditional and highly sensitive method involves the use of radiolabeled bicarbonate

(H¹⁴CO₃⁻).

Principle: The assay measures the incorporation of ¹⁴C from H¹⁴CO₃⁻ into the acid-stable

product, malonyl-CoA.

Procedure:

The reaction is carried out in a mixture containing buffer, ATP, MgCl₂, acetyl-CoA, and

H¹⁴CO₃⁻.

The reaction is initiated by the addition of the ACC enzyme.

After a defined incubation period, the reaction is stopped by the addition of acid (e.g., HCl).

The acid-stable radioactivity, representing the [¹⁴C]malonyl-CoA formed, is determined by

liquid scintillation counting.

Signaling Pathways and Experimental Workflow
The regulation of ACC is a complex process involving both allosteric control and covalent

modification (e.g., phosphorylation). The following diagrams illustrate the core reaction and a

general experimental workflow for assessing ACC activity.
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Caption: Allosteric regulation of the ACC-catalyzed reaction.
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Caption: General workflow for an ACC activity assay.

Species-Specific Differences in ACC Isoform
Expression
It is crucial to note that the tissue distribution and relative expression levels of ACC1 and ACC2

can vary significantly between species. In rats, ACC1 is the predominant isoform in lipogenic
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tissues like the liver and adipose tissue, while ACC2 is more abundant in oxidative tissues such

as skeletal muscle and heart. In contrast, humans express high levels of ACC2 in both

lipogenic (adipose tissue, liver) and oxidative tissues. These species-specific differences have

important implications for the translation of pre-clinical findings from rodent models to human

physiology and drug development.

This guide highlights the key kinetic and regulatory distinctions between ACC isoforms. A

thorough understanding of these differences is essential for researchers aiming to modulate

ACC activity for therapeutic benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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